molecular formula C25H29N5O2S B6584306 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251694-03-7

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6584306
CAS No.: 1251694-03-7
M. Wt: 463.6 g/mol
InChI Key: NOCMGZSDXFVFKY-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a sulfanyl-linked acetamide group and a 4-(4-methoxyphenyl)piperazine moiety. The structure combines a heterocyclic scaffold (pyrimidine) with pharmacologically relevant groups:

  • Piperazine: Known for modulating receptor binding in CNS-targeting drugs.
  • Acetamide: Enhances metabolic stability and bioavailability.
  • Methoxyphenyl and 4-methylbenzyl groups: Influence lipophilicity and electronic properties.

Properties

IUPAC Name

2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-19-3-5-20(6-4-19)16-26-24(31)17-33-25-15-23(27-18-28-25)30-13-11-29(12-14-30)21-7-9-22(32-2)10-8-21/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCMGZSDXFVFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a piperazine ring, a pyrimidine moiety, and a sulfanyl group, which contribute to its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N5O2SC_{25}H_{29}N_{5}O_{2}S with a molecular weight of approximately 463.6 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC25H29N5O2S
Molecular Weight463.6 g/mol
CAS Number1251694-03-7
LogP4.7431
Polar Surface Area53.166 Ų

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By inhibiting acetylcholinesterase, the compound enhances cholinergic neurotransmission, which is crucial for cognitive functions and has implications in treating conditions like Alzheimer’s disease.

Biological Targets

This compound may interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects. Some potential targets include:

  • Cholinergic Receptors : Enhancing neurotransmission may improve cognitive function.
  • Serotonin Receptors : Potential modulation of mood-related pathways.
  • Dopaminergic Pathways : Implications for conditions like schizophrenia.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary investigations suggest possible antimicrobial effects, although further studies are needed to confirm these findings .
  • Anticancer Potential : The compound has shown promise in preliminary cytotoxicity assays against various cancer cell lines, indicating potential for further development in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study 1: Acetylcholinesterase Inhibition

A study demonstrated that related compounds exhibited significant inhibition of acetylcholinesterase with IC50 values ranging from 0.5 to 5 μM. The structure–activity relationship (SAR) indicated that substitutions on the piperazine and pyrimidine rings significantly influenced inhibitory potency .

Study 2: Antitumor Activity

In vitro studies showed that derivatives of this compound had IC50 values against cancer cell lines (e.g., MCF7 and HeLa) ranging from 10 to 30 μM, suggesting moderate anticancer activity .

Study 3: Neuropharmacological Assessment

Behavioral studies in animal models indicated that administration of similar compounds improved memory retention in tasks assessing cognitive function, supporting their potential as therapeutic agents for Alzheimer’s disease.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurodegenerative Diseases:
The compound has shown promise as an acetylcholinesterase inhibitor , which is vital for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prevalent. By inhibiting acetylcholinesterase, the compound may help improve cognitive functions and memory retention.

2. Antimicrobial Activity:
Research indicates that 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to disrupt microbial growth could lead to advancements in treating infections resistant to conventional antibiotics.

3. Anticancer Properties:
Preliminary studies suggest that this compound may possess anticancer activity by targeting specific pathways involved in tumor growth and proliferation. Its structural characteristics allow it to interact with various receptors associated with cancer cell signaling .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: Acetylcholinesterase Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant inhibition of acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment.

Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial efficacy, the compound was tested against various bacterial strains, showing promising results that warrant further exploration into its application as an antimicrobial agent.

Case Study 3: Anticancer Activity
Research published in Cancer Research indicated that compounds with similar structures could inhibit cancer cell proliferation through apoptosis induction, suggesting that this compound might also have anticancer properties .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares core motifs with several analogs (Table 1):

Compound Name Key Structural Features Source
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Trifluoromethylbenzoyl-piperazine, pyridine, acetamide
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Sulfanyl bridge, 4-methoxyphenyl acetamide
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide Thiophene, trifluoromethylpyrimidine, piperazine
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole, 4-methoxyphenyl piperazine, acetamide
Key Observations:
  • Piperazine Derivatives : All compounds include piperazine, but substituents vary. The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) in and .
  • Heterocyclic Cores : Pyrimidine (target compound) vs. pyridine () or benzothiazole (). Pyrimidines often enhance DNA/RNA interaction, while benzothiazoles are associated with anticancer activity .
  • Sulfanyl vs. Carbonyl Linkages : The sulfanyl bridge in the target compound may confer redox stability compared to carbonyl-linked analogs () .

Physicochemical Properties

Based on analogs, the target compound likely has:

  • Molecular Weight : Estimated ~450–500 g/mol (comparable to ’s 417.47 g/mol) .
  • Lipophilicity: Higher than non-fluorinated analogs due to the 4-methylbenzyl group but lower than trifluoromethyl-containing compounds () .
  • Solubility : Moderate aqueous solubility due to the acetamide and polar pyrimidine core.

Advantages and Limitations vs. Analogs

Parameter Target Compound Key Analog ()
Lipophilicity Moderate (4-methylbenzyl) High (trifluoromethyl, thiophene)
Metabolic Stability Likely stable (sulfanyl bridge) Variable (carbonyl-linked piperazines)
Synthetic Complexity Moderate (standard coupling reactions) High (multi-step fluorination)

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